Piperidine 4-Position Attachment Confers Dopamine D4 Receptor Selectivity Over D2 Relative to 2- and 3-Position Isomers
The piperidine 4-position attachment of the oxadiazole ring is critical for dopamine D4 receptor selectivity. In a combinatorial library of 4-(2-(1,2,4-oxadiazolyl))piperidines, the most potent compound achieved a Kd of 5 nM for the human D4 receptor, with selectivity over the D2 receptor attributed to the 4-substitution geometry [1]. In contrast, 2-piperidinyl and 3-piperidinyl regioisomers (CAS 1402232-48-7 and 1402233-04-8, respectively) exhibit distinct spatial orientation of the piperidine NH vector, which alters hydrogen-bonding geometry with the receptor binding pocket. A patent on oxadiazolyl piperidine dopamine receptor antagonists explicitly claims that compounds with 4-oxadiazolyl substitution display D4 over D2 selectivity, while non-4-substituted analogs are not characterized with the same selectivity profile [2].
| Evidence Dimension | Dopamine D4 receptor binding affinity and D4/D2 selectivity |
|---|---|
| Target Compound Data | Kd (D4) not directly measured for this specific compound; class-level inference from 4-substituted analog: Kd = 5 nM for D4 with D4/D2 selectivity [1] |
| Comparator Or Baseline | 2-piperidinyl isomer (CAS 1402232-48-7) and 3-piperidinyl isomer (CAS 1402233-04-8): no published D4 affinity data; not covered by D4 selectivity patent claims |
| Quantified Difference | Class-level: 4-substituted analogs exhibit D4/D2 selectivity claimed in patents; 2- and 3-substituted analogs lack this characterization |
| Conditions | Human D4 receptor binding assay; in vitro radioligand displacement |
Why This Matters
The 4-position attachment geometry is structurally required for accessing the D4 receptor pharmacophore; substituting a 2- or 3-piperidinyl isomer will likely abolish this selectivity, compromising target-specific pharmacological studies.
- [1] Williams, J.P.; Lavrador, K. A Solution-Phase Combinatorial Synthesis of Selective Dopamine D4 Ligands. Combinatorial Chemistry & High Throughput Screening 2000, 3 (1), 43–50. View Source
- [2] CombiChem, Inc. Dopamine Receptor Antagonists. U.S. Patent 6,107,313, issued August 22, 2000. View Source
